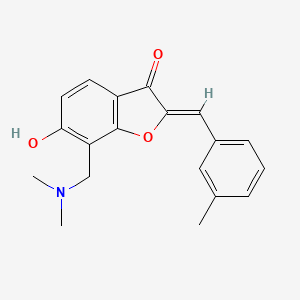![molecular formula C12H10N4O B2444373 N-[4-(2,2-ジシアノエテニルアミノ)フェニル]アセトアミド CAS No. 42265-38-3](/img/structure/B2444373.png)
N-[4-(2,2-ジシアノエテニルアミノ)フェニル]アセトアミド
説明
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide is an organic compound with the molecular formula C12H10N4O It is known for its unique structure, which includes a dicyanoethenyl group attached to an aniline derivative
科学的研究の応用
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide typically involves the reaction of 4-aminobenzonitrile with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the dicyanoethenyl group. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the dicyanoethenyl intermediate and subsequent acetylation. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
作用機序
The mechanism of action of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide involves its interaction with specific molecular targets. The dicyanoethenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
- N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}benzamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}propionamide
Uniqueness
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dicyanoethenyl group is particularly noteworthy for its ability to participate in electron transfer reactions, setting it apart from other similar compounds.
特性
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9(17)16-12-4-2-11(3-5-12)15-8-10(6-13)7-14/h2-5,8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVKGJPHHIZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328358 | |
| Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42265-38-3 | |
| Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-1,1,1-trifluoro-4-(thiophen-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2444293.png)






![8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)

![(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444307.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2444310.png)

![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
